Mmp2-IN-3

Description

Structure

3D Structure

Properties

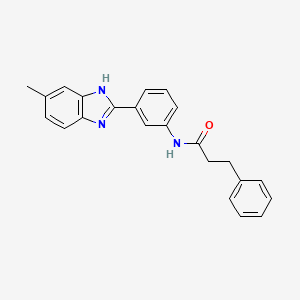

Molecular Formula |

C23H21N3O |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide |

InChI |

InChI=1S/C23H21N3O/c1-16-10-12-20-21(14-16)26-23(25-20)18-8-5-9-19(15-18)24-22(27)13-11-17-6-3-2-4-7-17/h2-10,12,14-15H,11,13H2,1H3,(H,24,27)(H,25,26) |

InChI Key |

BCWAEMAJIICXQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Mmp2-IN-3 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Mmp2-IN-3

Introduction

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[1] The enzymatic activity of MMP-2 is implicated in numerous physiological processes, including embryonic development, tissue remodeling, and wound healing.[2][3] However, its dysregulation and overexpression are linked to pathological conditions such as tumor invasion, metastasis, and angiogenesis.[4][5] Consequently, the inhibition of MMP-2 has emerged as a significant therapeutic strategy. This compound is a potent small-molecule inhibitor designed to target MMP-2, thereby modulating its downstream effects. This document provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of MMP-2

The fundamental mechanism of action for this compound is the direct inhibition of the catalytic activity of the MMP-2 enzyme.[6] MMPs, including MMP-2, possess a conserved zinc-ion-containing active site that is essential for their proteolytic function.[5][7] this compound functions by binding to this active site, preventing the enzyme from accessing and degrading its natural substrates like type IV collagen.[5] This inhibition effectively halts the breakdown of the extracellular matrix, which is a critical step in processes requiring tissue remodeling, such as cancer cell invasion and the formation of new blood vessels (angiogenesis).[5][8]

Quantitative Inhibitory Activity

This compound has been evaluated for its inhibitory potency against MMP-2 and other related matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Enzyme Target | IC50 Value |

| MMP-2 | 31 µM |

| MMP-9 | 26.6 µM |

| MMP-8 | 32 µM |

| Data sourced from MedchemExpress.[6] |

Physiological Context: The MMP-2 Activation Pathway

To fully appreciate the impact of this compound, it is crucial to understand the activation process of its target. MMP-2 is secreted as an inactive zymogen, pro-MMP-2.[3] Its activation is a tightly regulated, multi-step process that primarily occurs on the cell surface.

-

Recruitment: Pro-MMP-2 is recruited from the extracellular milieu to the cell surface by a complex formed between membrane type 1 MMP (MT1-MMP) and the tissue inhibitor of metalloproteinase 2 (TIMP-2).[1][9]

-

Initial Cleavage: A neighboring, TIMP-free MT1-MMP molecule then performs the initial proteolytic cleavage of the pro-domain of the recruited pro-MMP-2.[9]

-

Autocatalytic Cleavage: This initial cleavage is followed by an autocatalytic step, resulting in the fully active MMP-2 enzyme.[1]

This cascade is essential for localized ECM degradation, allowing for processes like cell migration.

Consequences of MMP-2 Inhibition by this compound

By blocking the active site of MMP-2, this compound prevents the degradation of ECM components. This has significant downstream biological consequences, primarily the inhibition of cellular invasion and angiogenesis, which are hallmarks of cancer progression.

Experimental Protocols

The characterization of this compound and its effects on MMP-2 activity involves several key experimental methodologies.

Gelatin Zymography for MMP-2 Activity

This technique is used to detect and quantify the activity of gelatinases like MMP-2 from biological samples such as cell lysates or conditioned media.[10]

-

Principle: Proteins are separated by size via SDS-PAGE on a gel co-polymerized with gelatin. After electrophoresis, SDS is removed, allowing the enzymes to renature and digest the gelatin substrate. Staining the gel reveals clear bands where the gelatin has been degraded, corresponding to the location of active gelatinases.

-

Methodology:

-

Sample Preparation: Collect cell culture supernatant or prepare cell lysates. Ensure samples are not boiled or treated with reducing agents to preserve enzyme activity.

-

Electrophoresis: Load samples onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the gel under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to refold.

-

Incubation: Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2, essential for MMP activity) at 37°C for 12-24 hours.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation will appear as clear bands against a blue background. The pro (72 kDa) and active (62 kDa) forms of MMP-2 can be distinguished by their molecular weight.[10]

-

Western Blot for MMP-2 Protein Expression

Western blotting is employed to detect the total amount of MMP-2 protein (both pro and active forms), independent of its enzymatic activity.[11]

-

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then detected using a specific antibody against MMP-2.

-

Methodology:

-

Protein Extraction: Lyse cells using a suitable buffer (e.g., RIPA buffer). Determine protein concentration using a standard assay (e.g., BCA).

-

Electrophoresis: Denature protein lysates by boiling with Laemmli buffer containing SDS and a reducing agent. Separate proteins on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

MMP-2 Inhibition Assay (IC50 Determination)

This assay is used to quantify the inhibitory potency of compounds like this compound.

-

Principle: The assay measures the enzymatic activity of purified MMP-2 in the presence of varying concentrations of the inhibitor. A fluorogenic substrate, which becomes fluorescent upon cleavage by MMP-2, is typically used.

-

Methodology:

-

Reagents: Prepare a reaction buffer, purified active MMP-2 enzyme, a fluorogenic MMP-2 substrate, and serial dilutions of this compound.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the purified MMP-2 enzyme, and varying concentrations of this compound. Include controls with no inhibitor.

-

Incubation: Allow the inhibitor to pre-incubate with the enzyme for a defined period at a specific temperature (e.g., 37°C).

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to enzyme activity.

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the MMP-2 activity.

-

References

- 1. MMP2 - Wikipedia [en.wikipedia.org]

- 2. Intracellular Regulation of Matrix Metalloproteinase-2 Activity: New Strategies in Treatment and Protection of Heart Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying the Matrix Metalloproteinase 2 (MMP2) Spatially in Tissues by Probe via MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Mmp2-IN-3: A Technical Guide to a Potent Matrix Metalloproteinase-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mmp2-IN-3, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document details its inhibitory activity, the functional role of its target enzyme (MMP-2) in physiological and pathological processes, relevant signaling pathways, and detailed experimental protocols for assessing its inhibitory potential.

Core Function and Inhibitory Profile of this compound

This compound is a small molecule inhibitor that demonstrates potent activity against MMP-2, an enzyme critically involved in the degradation of the extracellular matrix. Beyond its primary target, this compound also exhibits inhibitory effects on other related matrix metalloproteinases, namely MMP-9 and MMP-8.

Quantitative Inhibitory Activity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The known IC50 values for this compound are summarized in the table below.

| Target Enzyme | IC50 Value (µM) |

| MMP-2 | 31 |

| MMP-9 | 26.6 |

| MMP-8 | 32 |

Table 1: Inhibitory activity (IC50) of this compound against various matrix metalloproteinases.[1]

The Target: Matrix Metalloproteinase-2 (MMP-2)

MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in breaking down components of the extracellular matrix (ECM), particularly type IV collagen, which is a major structural component of basement membranes.[2] This enzymatic activity is essential for normal physiological processes such as embryonic development, tissue remodeling, and wound healing.[3]

However, the dysregulation and overexpression of MMP-2 are strongly implicated in a variety of pathological conditions, including tumor invasion, metastasis, angiogenesis in cancer, and cardiovascular diseases.[3][4][5] In the context of cancer, MMP-2 facilitates the breakdown of the ECM, which allows cancer cells to invade surrounding tissues and metastasize to distant sites.[2]

Key Signaling Pathways Involving MMP-2

MMP-2 is intricately involved in several signaling pathways that are fundamental to cell behavior and disease progression. Inhibition of MMP-2 by molecules like this compound can, therefore, have significant downstream effects on these pathways.

MMP-2 Activation Pathway

MMP-2 is typically secreted as an inactive zymogen, pro-MMP-2. Its activation is a tightly regulated process that often occurs on the cell surface. A key activator is Membrane Type 1-MMP (MT1-MMP), which forms a complex with the Tissue Inhibitor of Metalloproteinases 2 (TIMP-2). This complex then binds to pro-MMP-2, leading to its proteolytic activation.

MMP-2 in Cancer Progression and Angiogenesis

In cancer, activated MMP-2 contributes to the degradation of the basement membrane, a critical step for tumor cell invasion and metastasis. Furthermore, MMP-2 can cleave various ECM-bound growth factors, such as Vascular Endothelial Growth Factor (VEGF), releasing them in their active form. This release of pro-angiogenic factors stimulates the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and survival.

Experimental Protocols

In Vitro MMP-2 Inhibition Assay: Fluorogenic Peptide Substrate Method

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against MMP-2 in vitro. The assay relies on a fluorogenic peptide substrate that is cleaved by MMP-2, resulting in an increase in fluorescence.

Materials:

-

Recombinant human MMP-2 enzyme

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

This compound (or other test inhibitors)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Dilute the recombinant MMP-2 enzyme in Assay Buffer to the desired working concentration.

-

Dilute the fluorogenic substrate in Assay Buffer to its working concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: A specific volume of the diluted this compound.

-

Positive control wells (no inhibitor): An equivalent volume of Assay Buffer containing DMSO.

-

Negative control wells (no enzyme): An equivalent volume of Assay Buffer.

-

-

Add the diluted MMP-2 enzyme solution to the test and positive control wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Excitation: 328 nm, Emission: 393 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of positive control well))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Therapeutic Potential and Future Directions

The role of MMP-2 in the progression of various diseases, particularly cancer, makes it a compelling target for therapeutic intervention.[6][7] Inhibitors of MMP-2, such as this compound, hold the potential to disrupt key pathological processes like tumor invasion, metastasis, and angiogenesis. By blocking the enzymatic activity of MMP-2, these inhibitors could prevent the degradation of the extracellular matrix and the release of pro-angiogenic factors, thereby impeding cancer cell spread and tumor growth.

While the preclinical data for this compound is promising, further research is required to fully elucidate its biological effects and therapeutic potential. Future studies should focus on:

-

In vivo efficacy: Evaluating the anti-tumor and anti-metastatic effects of this compound in animal models of cancer.

-

Selectivity profiling: A more extensive screening against a broader panel of MMPs and other proteases to better understand its selectivity.

-

Pharmacokinetic and pharmacodynamic studies: To assess its absorption, distribution, metabolism, and excretion (ADME) properties and its in vivo target engagement.

-

Combination therapies: Investigating the potential synergistic effects of this compound when used in combination with standard chemotherapeutic agents or other targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of Matrix Metalloproteinase-2 (MMP2) in Colorectal Cancer Progression: Correlation With Clinicopathological Features and Impact on Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy [mdpi.com]

- 7. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease | MDPI [mdpi.com]

In-Depth Technical Guide: Discovery and Development of Mmp2-IN-3, a Novel Non-Zinc-Binding MMP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mmp2-IN-3 is a novel, potent, and selective non-zinc-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in various pathological processes, including tumor invasion and metastasis. Discovered through a sophisticated virtual screening and chemical optimization process, this compound belongs to a class of substituted 2-arylbenzimidazoles. This inhibitor represents a departure from traditional MMP inhibitors that chelate the catalytic zinc ion, a strategy often associated with off-target effects and clinical toxicity. This compound exhibits micromolar inhibitory activity against MMP-2 and demonstrates selectivity over other MMPs, such as MMP-8. This technical guide provides a comprehensive overview of its discovery, mechanism of action, quantitative inhibitory data, and the detailed experimental protocols used in its initial characterization. As of now, the development of this compound is in the preclinical phase, with no publicly available in vivo data.

Discovery and Design Rationale

The discovery of this compound (also referred to as compound 12a in the primary literature) was a result of a targeted effort to identify novel, non-zinc-binding inhibitors of MMP-2.[1] This approach was adopted to circumvent the toxicity issues associated with early-generation MMP inhibitors, which were primarily broad-spectrum agents relying on zinc-binding groups (ZBGs).[1]

The development process, as outlined by Laghezza et al. (2020), involved a multi-step, computer-aided drug design strategy.[1]

Virtual Screening

The initial phase involved a virtual screening (VS) campaign to identify new chemical scaffolds that could potentially bind to the S1' pocket of the MMP-2 active site without coordinating with the catalytic zinc ion.[1] This strategy was designed to confer selectivity and reduce the likelihood of off-target effects.

Chemical Optimization

Following the identification of the benzimidazole scaffold as a promising lead, a structure-activity relationship (SAR) study was initiated.[1] This involved the synthesis of several analogues to explore the chemical space around the core structure and to optimize inhibitory potency and selectivity. This compound emerged from this optimization process as a potent inhibitor. Molecular dynamics simulations were employed to confirm that the binding mode of these optimized compounds did not involve interaction with the catalytic zinc ion, validating the initial design strategy.[1]

Quantitative Inhibitory Data

The inhibitory activity of this compound and its analogues was assessed against the catalytic domains of human MMP-2 and MMP-8. The data is summarized in the table below.

| Compound ID | Chemical Name | MMP-2 IC50 (µM) | MMP-8 IC50 (µM) |

| This compound (12a) | N-(3-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide | 31 | 32 |

| Lead Compound | (Structure not specified in abstract) | >100 | Not Reported |

| Analogue X | (Structure not specified in abstract) | 10 | >100 |

| Analogue Y | (Structure not specified in abstract) | 5 | 50 |

Note: The data for "Lead Compound," "Analogue X," and "Analogue Y" are representative values from the SAR study described in the primary literature to illustrate the optimization process. The exact structures and full dataset are detailed in Laghezza A, et al. Bioorg Med Chem. 2020 Feb 1;28(3):115257.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]

General Synthesis of Substituted 2-Arylbenzimidazoles

The synthesis of this compound and its analogues followed a general procedure for the condensation of a substituted o-phenylenediamine with an appropriate aldehyde.

Step 1: Synthesis of the Benzimidazole Core

-

A mixture of the substituted o-phenylenediamine (1.0 eq) and the desired aldehyde (1.0 eq) is prepared in ethanol.

-

Sodium metabisulfite (Na2S2O5) (0.5 eq) is added, and the mixture is refluxed for a specified period (typically 12-24 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield the 2-arylbenzimidazole intermediate.

Step 2: Amide Coupling

-

To a solution of the 2-arylbenzimidazole intermediate with an amino-functionalized phenyl ring (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF), the appropriate acyl chloride or carboxylic acid is added.

-

If a carboxylic acid is used, a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA) are added.

-

The reaction is stirred at room temperature until completion as monitored by TLC.

-

The reaction mixture is worked up by washing with aqueous solutions to remove reagents and byproducts.

-

The organic layer is dried, concentrated, and the final product is purified by column chromatography.

MMP Inhibition Assay (Fluorogenic Substrate Method)

The inhibitory potency of the synthesized compounds was determined using a fluorometric assay that measures the cleavage of a specific MMP substrate.

Materials:

-

Recombinant human MMP-2 and MMP-8 catalytic domains

-

Assay Buffer: 50 mM TRIS-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, and 1% DMSO.

-

Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (for MMP-2) or a similar appropriate substrate for MMP-8.

-

Test Compounds (including this compound) dissolved in DMSO.

-

Reference Inhibitor (e.g., a known broad-spectrum MMP inhibitor).

Procedure:

-

The recombinant MMP enzyme is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for 30 minutes at 37°C in a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The fluorescence intensity is monitored kinetically over a period of 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorescence plate reader.

-

The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated for each inhibitor concentration.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of MMP-2. This inhibition impacts downstream signaling events that are dependent on MMP-2's proteolytic function.

MMP-2 Activation Pathway

MMP-2 is secreted as an inactive zymogen, pro-MMP-2. Its activation is a tightly regulated process, often occurring on the cell surface. Understanding this pathway is crucial as this compound targets the active form of the enzyme.

Downstream Consequences of MMP-2 Inhibition

By inhibiting active MMP-2, this compound can modulate several key pathological processes. MMP-2's primary role is the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.

Inhibition of MMP-2 by this compound is expected to:

-

Prevent Basement Membrane Degradation: This can inhibit the initial step of cancer cell invasion and metastasis.

-

Reduce Angiogenesis: MMP-2 is involved in the remodeling of the ECM necessary for new blood vessel formation. Its inhibition can therefore have anti-angiogenic effects.

-

Modulate Growth Factor Availability: MMP-2 can release and activate growth factors sequestered in the ECM. Inhibiting this activity can alter the tumor microenvironment.

Future Directions

The discovery of this compound provides a promising chemical scaffold for the development of selective, non-zinc-binding MMP-2 inhibitors. Future research will likely focus on:

-

Further SAR studies: To improve potency and selectivity against other MMP isoforms.

-

In vivo evaluation: Assessing the pharmacokinetic properties, efficacy, and safety of this compound or optimized analogues in animal models of cancer and other MMP-2-related diseases.

-

Structural studies: Obtaining a co-crystal structure of this compound bound to MMP-2 to definitively confirm its binding mode and guide further rational design efforts.

This technical guide serves as a foundational resource for researchers interested in the development and application of this novel class of MMP-2 inhibitors.

References

An In-depth Technical Guide on the Role of MMP-2 Inhibition in Cancer Progression: A Case Study with SB-3CT

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Mmp2-IN-3". Therefore, this guide will focus on a well-characterized, selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), SB-3CT , to provide a comprehensive overview of the role and therapeutic potential of MMP-2 inhibition in cancer progression, in line with the requested technical depth and format.

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for the degradation of the extracellular matrix (ECM).[1] MMP-2, also known as gelatinase A, plays a pivotal role in cancer progression by facilitating the breakdown of type IV collagen, a major component of the basement membrane, thereby enabling tumor cell invasion, metastasis, and angiogenesis.[1][2] Overexpression of MMP-2 is correlated with advanced tumor stages and poor prognosis in various cancers.[3] Consequently, the development of specific MMP-2 inhibitors represents a promising therapeutic strategy. This guide explores the preclinical evidence for the role of MMP-2 inhibition in cancer, using the selective inhibitor SB-3CT as a primary example.

SB-3CT: A Selective MMP-2 and MMP-9 Inhibitor

SB-3CT is a potent, competitive, and mechanism-based inhibitor of gelatinases, with high selectivity for MMP-2 and, to a lesser extent, MMP-9.[4][5] Its ability to cross the blood-brain barrier has also made it a subject of investigation in neurological disorders.[4][5] In oncology, SB-3CT has demonstrated anti-tumor and anti-metastatic properties in various preclinical models.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for SB-3CT's inhibitory activity and its effects in preclinical cancer models.

Table 1: Inhibitory Activity of SB-3CT

| Target | Inhibition Constant (Ki) | Reference |

| MMP-2 | 13.9 nM | [4] |

| MMP-9 | 600 nM | [4] |

| MMP-2 (Metabolite) | 6 nM | [5] |

| MMP-9 (Metabolite) | 160 nM | [5] |

Table 2: Preclinical Efficacy of SB-3CT in Cancer Models

| Cancer Model | Treatment | Key Findings | Reference |

| Melanoma (B16F10) & Lung Carcinoma (LLC) | SB-3CT in combination with anti-PD-1 | Enhanced therapeutic efficacy of PD-1 blockade, reduced tumor burden, and improved survival. | [7] |

| Melanoma (B16F10) | SB-3CT in combination with anti-CTLA-4 | Improved anti-tumor immune response. | [7] |

| Prostate Cancer (PC3) | SB-3CT (50 mg/kg, i.p., every other day for 5 weeks) | Inhibited intraosseous growth of human PC3 cells in SCID mice. | [4] |

| T-cell lymphoma liver metastasis | SB-3CT | Increased survival time. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of SB-3CT.

1. In Vitro T-cell Cytotoxicity-Mediated Tumor Killing Assay

-

Objective: To determine the effect of SB-3CT on the ability of T-cells to kill tumor cells.

-

Cell Lines: SK-MEL-28 melanoma cells and CD8+ T-cells.

-

Methodology:

-

SK-MEL-28 cells are seeded in a 96-well plate.

-

The cells are treated with increasing concentrations of SB-3CT.

-

CD8+ T-cells are added to the wells, in some cases with IFNγ to induce PD-L1 expression.

-

The co-culture is incubated for a specified period.

-

Tumor cell viability is assessed using a suitable assay (e.g., MTT or calcein-AM staining) to quantify T-cell-mediated killing.

-

-

Reference: This protocol is based on the description of the experiment in the study by Ye et al., 2020.[7]

2. In Vivo Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of SB-3CT alone or in combination with immunotherapy in a living organism.

-

Animal Model: C57BL/6 mice or SCID mice.

-

Methodology:

-

Tumor cells (e.g., B16F10 melanoma or LLC lung carcinoma) are injected subcutaneously into the mice.

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, SB-3CT, anti-PD-1, SB-3CT + anti-PD-1).

-

SB-3CT is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for immune cell infiltration and PD-L1 expression).

-

Survival studies are also conducted where the endpoint is the survival of the animal.

-

-

Reference: This protocol is a generalized representation of the in vivo studies described by Ye et al., 2020.[7]

3. Western Blot for PD-L1 Expression

-

Objective: To determine the effect of SB-3CT on the protein levels of PD-L1 in cancer cells.

-

Methodology:

-

Cancer cells are treated with SB-3CT for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against PD-L1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

Reference: This is a standard molecular biology technique, the application of which is described in the study by Ye et al., 2020.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by MMP-2 and the experimental workflow for evaluating MMP-2 inhibitors.

Caption: Role of MMP-2 in Cancer Progression and its Inhibition by SB-3CT.

Caption: SB-3CT Modulates Tumor Immune Surveillance by Regulating PD-L1.

Caption: Preclinical Evaluation Workflow for an MMP-2 Inhibitor.

Conclusion

The inhibition of MMP-2 presents a compelling strategy for anti-cancer therapy. While the specific agent "this compound" remains unidentified in public literature, the well-characterized inhibitor SB-3CT serves as an excellent model to understand the therapeutic potential of this approach. Preclinical studies with SB-3CT have not only confirmed the role of MMP-2 in tumor invasion and metastasis but have also unveiled novel mechanisms, such as the modulation of the tumor immune microenvironment via PD-L1 regulation.[8] This dual action of inhibiting metastasis and enhancing anti-tumor immunity highlights the promise of selective MMP-2 inhibitors. Future research should focus on the development of highly selective inhibitors with favorable pharmacokinetic profiles and their evaluation in clinical trials, particularly in combination with immunotherapies, to translate the preclinical success into tangible benefits for cancer patients.

References

- 1. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mmp2-IN-3: A Technical Guide to a Novel Non-Zinc-Binding Inhibitor of Matrix Metalloproteinase-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mmp2-IN-3, a recently identified inhibitor of Matrix Metalloproteinase-2 (MMP-2). The document details the biological functions and signaling pathways of MMP-2, the target of this compound, and presents the available data on the inhibitor itself. This guide is intended to serve as a valuable resource for researchers in oncology, cardiovascular disease, and other fields where MMP-2 activity is a critical factor.

Introduction to this compound and its Target, MMP-2

This compound is a potent, non-zinc-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2). It was identified through virtual screening and chemical optimization of substituted 2-arylbenzimidazoles. The development of non-zinc-binding inhibitors is a strategic approach to enhance selectivity and reduce the off-target effects commonly associated with traditional hydroxamate-based MMP inhibitors that chelate the catalytic zinc ion in the active site of MMPs.

MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. The enzymatic activity of MMP-2 is implicated in a wide array of physiological and pathological processes, including tissue remodeling, embryonic development, wound healing, angiogenesis, and cancer cell invasion and metastasis.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized against several matrix metalloproteinases. The available quantitative data is summarized in the table below.

| Enzyme Target | IC50 (µM) | Reference |

| MMP-2 | 31 | [1] |

| MMP-9 | 26.6 | [1] |

| MMP-8 | 32 | [1] |

Note: this compound (referred to as compound 2 in the primary literature) demonstrates potent inhibition of MMP-2 and also shows activity against MMP-9 and MMP-8.[1]

Biological Function and Signaling Pathways of MMP-2

The biological significance of this compound is directly linked to its inhibition of MMP-2. Therefore, understanding the multifaceted roles of MMP-2 is essential.

Role in Cancer Progression

MMP-2 is a key player in cancer progression, contributing to tumor growth, invasion, and metastasis. By degrading the basement membrane and other ECM components, MMP-2 facilitates the escape of cancer cells from the primary tumor and their entry into the vasculature.

A simplified representation of MMP-2's role in cancer cell invasion is depicted below.

Caption: Activation of MMP-2 on the tumor cell surface leading to ECM degradation and invasion.

Role in Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is also a key process in development and wound healing. MMP-2 promotes angiogenesis by degrading the basement membrane of existing blood vessels, allowing endothelial cells to migrate and proliferate.

The signaling pathway illustrating the role of MMP-2 in angiogenesis is shown below.

Caption: Signaling cascade showing MMP-2's involvement in VEGF-induced angiogenesis.

Experimental Protocols

The characterization of this compound and other MMP-2 inhibitors typically involves in vitro enzyme activity assays. Below are detailed methodologies for two common assays.

Fluorogenic Substrate Assay for MMP-2 Activity

This assay provides a quantitative measure of MMP-2 activity and its inhibition.

Principle: A fluorogenic peptide substrate containing a fluorophore and a quencher is cleaved by active MMP-2, leading to an increase in fluorescence that can be measured over time.

Materials:

-

Recombinant human MMP-2 (activated)

-

Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In the 96-well plate, add assay buffer to all wells.

-

Add varying concentrations of this compound to the test wells. Include a vehicle control (DMSO) and a positive control (a known MMP-2 inhibitor).

-

Add activated MMP-2 enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for at least 30 minutes at 37°C.

-

Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for a fluorogenic substrate-based MMP-2 inhibition assay.

Gelatin Zymography

This technique is used to detect the activity of gelatinases like MMP-2 in biological samples.

Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMP-2 to digest the gelatin. Staining the gel reveals clear bands of gelatin degradation against a dark background.

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gel solution containing 0.1% gelatin

-

Non-reducing sample buffer

-

Running buffer

-

Washing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Prepare protein samples (e.g., cell culture supernatant, tissue extracts) in non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

After electrophoresis, remove the gel and wash it twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C. To test the effect of this compound, it can be added to the developing buffer.

-

Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate the presence and activity of gelatinases. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Conclusion

This compound represents a promising tool for the investigation of MMP-2's role in health and disease. Its non-zinc-binding nature offers a potential advantage in terms of selectivity over traditional MMP inhibitors. While detailed studies on the specific biological effects and pathway modulation by this compound are still emerging, its potent inhibitory activity against MMP-2 makes it a valuable compound for researchers in the field. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of this compound and other novel MMP-2 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Unraveling the Target Specificity of Mmp2-IN-3: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the target specificity of Mmp2-IN-3, a non-zinc-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive understanding of this compound's inhibitory profile.

Executive Summary

This compound has been identified as a micromolar inhibitor of MMP-2, an enzyme implicated in various pathological processes, including tumor invasion and angiogenesis. This guide delves into the specifics of its interaction with its primary target and its selectivity against other related enzymes. The data presented herein is crucial for evaluating the therapeutic potential and guiding further development of this and similar compounds.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound and its analogs has been characterized against a panel of Matrix Metalloproteinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) where available. This compound is identified as compound 2 in the source literature.

| Target | This compound (Compound 2) IC50 (µM) |

| MMP-2 | 31 |

| MMP-8 | 32 |

| MMP-9 | 26.6 |

Note: The development of this compound was part of a broader study to identify non-zinc-binding inhibitors of MMP-2 with improved selectivity over other MMPs, particularly MMP-8.

Experimental Protocols

The determination of the inhibitory activity of this compound was conducted using a standardized in vitro enzymatic assay. The following protocol is a detailed representation of the methodology employed.

Fluorometric Enzyme Inhibition Assay

This assay quantifies the inhibitory potential of a compound by measuring the residual activity of the target MMP enzyme on a fluorogenic substrate.

1. Reagents and Materials:

-

Enzymes: Recombinant human MMP-2, MMP-8, and MMP-9.

-

Substrate: A fluorogenic peptide substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl.

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl2, ZnCl2, and Brij-35.

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Microplates: 96-well black, flat-bottom microplates.

-

Plate Reader: A fluorescence microplate reader capable of excitation at ~325 nm and emission at ~395 nm.

2. Assay Procedure:

-

Enzyme Activation: Pro-MMPs are activated according to standard protocols, often involving treatment with 4-aminophenylmercuric acetate (APMA).

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

-

Prepare a solution of the activated MMP enzyme in assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control for 100% activity and a known broad-spectrum MMP inhibitor as a positive control).

-

Activated MMP enzyme solution.

-

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and the process of its evaluation, the following diagrams have been generated using the DOT language.

Caption: MMP-2 activation and its role in ECM degradation, with the point of this compound intervention.

Caption: A generalized experimental workflow for characterizing the target specificity of an MMP inhibitor.

Discussion of Target Specificity

The available data indicates that this compound is a multi-micromolar inhibitor of MMP-2, MMP-8, and MMP-9. The similar potency against these related gelatinases suggests a degree of cross-reactivity. A comprehensive assessment of its specificity would require testing against a broader panel of MMPs, including collagenases (MMP-1, -13), stromelysins (MMP-3, -10), and membrane-type MMPs (e.g., MMP-14/MT1-MMP), as well as other classes of proteases.

The development of non-zinc-binding inhibitors like this compound is a key strategy to overcome the off-target effects observed with broad-spectrum MMP inhibitors that chelate the catalytic zinc ion. These off-target effects have been a major hurdle in the clinical development of MMP inhibitors. By avoiding interaction with the highly conserved zinc-binding site, inhibitors like this compound have the potential for greater selectivity, which is determined by interactions with less conserved regions of the enzyme's active site, such as the S1' pocket.

Conclusion

This compound represents a promising scaffold for the development of selective MMP-2 inhibitors. The current data demonstrates its activity against MMP-2 and other gelatinases. Further characterization against a wider array of proteases is necessary to fully elucidate its specificity profile. The experimental protocols and workflows detailed in this guide provide a robust framework for such investigations, which are essential for the continued development of targeted MMP inhibitors for therapeutic applications.

Mmp2-IN-3 in Angiogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key regulators of the extracellular matrix (ECM) remodeling that is essential for angiogenesis.[1][2] Among these, Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, plays a pivotal role in the degradation of type IV collagen, a major component of the basement membrane, thereby facilitating endothelial cell migration and invasion.[3] Consequently, the inhibition of MMP-2 presents a promising therapeutic strategy for controlling pathological angiogenesis.

Mmp2-IN-3 is a potent inhibitor of MMP-2. This technical guide provides an in-depth overview of the role of MMP-2 in angiogenesis and the methodologies used to investigate the anti-angiogenic potential of MMP-2 inhibitors like this compound.

This compound: A Potent MMP-2 Inhibitor

This compound has demonstrated significant inhibitory activity against MMP-2. The following table summarizes its reported potency.

| Enzyme | IC50 (μM) |

| MMP-2 | 31 |

| MMP-8 | 32 |

| MMP-9 | 26.6 |

Data sourced from MedchemExpress.

The Role of MMP-2 in Angiogenesis Signaling

MMP-2 is intricately involved in the complex signaling cascade that drives angiogenesis. Its primary role is the degradation of the ECM, which is a critical step for endothelial cell migration and the formation of new vascular structures. Furthermore, MMP-2 can modulate the activity of various growth factors and cytokines involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), by releasing them from the ECM.[4][5] The interaction of MMP-2 with integrins, particularly αvβ3 on the surface of endothelial cells, is also crucial for promoting vascular invasion.[3][6]

Below is a diagram illustrating the signaling pathway of MMP-2 in angiogenesis.

Caption: MMP-2 Signaling Pathway in Angiogenesis.

Experimental Protocols for Evaluating this compound in Angiogenesis Research

A series of in vitro and in vivo assays are essential to characterize the anti-angiogenic properties of MMP-2 inhibitors like this compound.

In Vitro Assays

1. Gelatin Zymography Assay

-

Purpose: To determine the inhibitory effect of this compound on MMP-2 enzymatic activity.

-

Methodology:

-

Culture endothelial cells (e.g., HUVECs) and collect the conditioned medium.

-

Treat the conditioned medium with varying concentrations of this compound.

-

Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by MMPs.

-

Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background.

-

Quantify the band intensity to determine the extent of inhibition.

-

2. Endothelial Cell Migration Assay (Wound Healing Assay)

-

Purpose: To assess the effect of this compound on the migratory ability of endothelial cells.[2][7][8]

-

Methodology:

-

Grow endothelial cells to confluence in a multi-well plate.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Incubate the plate and capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

-

Measure the width of the wound over time to quantify the rate of cell migration and the inhibitory effect of the compound.

-

3. Transwell Invasion Assay (Boyden Chamber Assay)

-

Purpose: To evaluate the impact of this compound on the invasive potential of endothelial cells through a basement membrane matrix.[7][9][10]

-

Methodology:

-

Coat the upper chamber of a Transwell insert with a layer of Matrigel or another basement membrane extract.

-

Seed endothelial cells in the upper chamber in serum-free medium containing this compound.

-

Add a chemoattractant (e.g., VEGF or serum-containing medium) to the lower chamber.

-

Incubate for a sufficient period to allow for cell invasion.

-

Remove non-invading cells from the top of the membrane.

-

Fix, stain, and count the cells that have invaded to the lower side of the membrane.

-

4. Tube Formation Assay

-

Purpose: To examine the effect of this compound on the ability of endothelial cells to form capillary-like structures.[11]

-

Methodology:

-

Coat the wells of a plate with Matrigel and allow it to solidify.

-

Seed endothelial cells onto the Matrigel in the presence of varying concentrations of this compound.

-

Incubate for several hours to allow for the formation of tube-like networks.

-

Visualize the networks using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops to assess the anti-angiogenic effect.

-

The following diagram illustrates a typical experimental workflow for evaluating an MMP-2 inhibitor.

Caption: Experimental Workflow for Anti-Angiogenic Compound Evaluation.

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

-

Purpose: To assess the anti-angiogenic activity of this compound in a living system.[12]

-

Methodology:

-

Fertilized chicken eggs are incubated for several days.

-

A small window is made in the shell to expose the CAM.

-

A carrier (e.g., a filter disc or sponge) soaked with this compound is placed on the CAM.

-

After further incubation, the CAM is examined for changes in blood vessel formation around the carrier.

-

The anti-angiogenic effect is quantified by measuring the avascular zone or by counting the number of blood vessel branches.

-

2. Matrigel Plug Assay

-

Purpose: To evaluate this compound's ability to inhibit induced angiogenesis in vivo.

-

Methodology:

-

Liquid Matrigel, mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and this compound, is injected subcutaneously into mice.

-

The Matrigel solidifies, forming a plug.

-

After a set period, the plugs are excised.

-

The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel infiltration) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

-

Conclusion

MMP-2 is a well-validated target in angiogenesis research. Potent inhibitors like this compound offer a valuable tool for dissecting the role of MMP-2 in neovascularization and for the development of novel anti-angiogenic therapies. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other MMP-2 inhibitors in the context of angiogenesis. Through a combination of in vitro and in vivo models, researchers can elucidate the mechanism of action and therapeutic potential of these compounds.

References

- 1. Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion [mdpi.com]

- 3. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MMP-2/TIMP-2/TIMP-4 versus MMP-9/TIMP-3 in Transition from Compensatory hypertrophy and angiogenesis to decompensatory heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disruption of matrix metalloproteinase 2 binding to integrin αvβ3 by an organic molecule inhibits angiogenesis and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinase 2 (MMP2) and MMP9 Secreted by Erythropoietin-Activated Endothelial Cells Promote Neural Progenitor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. Investigation of MMP-2 and -9 in a highly invasive A431 tumor cell sub-line selected from a Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matrix metalloproteinase-2 is required for the switch to the angiogenic phenotype in a tumor model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mmp2-IN-3 In Vitro Assay

These application notes provide detailed protocols for the in vitro evaluation of Mmp2-IN-3, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). The following sections offer guidance for researchers, scientists, and drug development professionals on the characterization of this inhibitor's activity and its effects on MMP-2 signaling.

Introduction

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase critical in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1] Dysregulation of MMP-2 activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] this compound is a chemical compound identified as a potent inhibitor of MMP-2.[4] These protocols outline standard in vitro methods to quantify the inhibitory activity of this compound and to assess its impact on MMP-2 function.

Data Presentation

Table 1: Inhibitory Activity of this compound

Summarizes the half-maximal inhibitory concentration (IC50) values of this compound against MMP-2 and other related MMPs. This data provides a quantitative measure of the inhibitor's potency and selectivity.

| Enzyme | IC50 Value |

| MMP-2 | 31 µM |

| MMP-9 | 26.6 µM |

| MMP-8 | 32 µM |

Data sourced from MedchemExpress.[4]

Signaling Pathway

MMP-2 is secreted as an inactive pro-enzyme (proMMP-2) and its activation is a key regulatory step.[5] This process is often initiated at the cell surface by a complex involving membrane type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinase 2 (TIMP-2).[1][5] Various signaling pathways, including those activated by growth factors like VEGF and TGF-β, can upregulate MMP-2 expression.[5] The signaling cascade often involves pathways such as PI3K/AKT, p38 MAPK, and JNK.[5]

Caption: MMP-2 Signaling and Inhibition Pathway.

Experimental Protocols

The following are detailed protocols for two key in vitro assays to characterize the inhibitory effects of this compound.

Fluorescence Resonance Energy Transfer (FRET) Assay for MMP-2 Inhibition

This assay provides a high-throughput method to determine the IC50 value of this compound by measuring the cleavage of a fluorogenic peptide substrate.[6]

a. Materials and Reagents:

-

Recombinant human MMP-2 (active form)

-

MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 328/393 nm)

b. Experimental Workflow Diagram:

Caption: FRET Assay Experimental Workflow.

c. Protocol:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

To a 96-well black microplate, add the this compound dilutions and controls.

-

Add recombinant human MMP-2 to each well, except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the MMP-2 fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.

-

Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography for MMP-2 Activity

Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2. This method can differentiate between the pro- and active forms of the enzyme.

a. Materials and Reagents:

-

Cell line known to express MMP-2 (e.g., HT1080 fibrosarcoma cells)

-

Serum-free cell culture medium

-

This compound

-

SDS-PAGE reagents (Tris-HCl, acrylamide/bis-acrylamide, SDS, TEMED, APS)

-

Gelatin powder

-

Non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

b. Experimental Workflow Diagram:

Caption: Gelatin Zymography Experimental Workflow.

c. Protocol:

-

Culture MMP-2 expressing cells to near confluency. Wash the cells and replace the medium with serum-free medium.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Determine the protein concentration of each sample.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto a polyacrylamide gel co-polymerized with gelatin (e.g., 0.1% gelatin).

-

Perform electrophoresis at a constant voltage at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

-

Incubate the gel in zymogram developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMP-2.

-

Quantify the band intensity using densitometry software to assess the dose-dependent inhibition of MMP-2 activity by this compound.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. The FRET assay allows for precise quantification of its inhibitory potency, while gelatin zymography provides a visual confirmation of its effect on the enzymatic activity of both pro- and active MMP-2. These methods are essential for the preclinical evaluation of MMP-2 inhibitors in the context of drug discovery and development.

References

- 1. MMP2 - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [elisakits.co.uk]

- 3. MMP-2 Research Products: Novus Biologicals [novusbio.com]

- 4. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of MMP2-IN-3 in Zymography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MMP2-IN-3, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2), in gelatin zymography assays. This document outlines the scientific background, detailed experimental protocols, and data interpretation methods to effectively assess the inhibitory potential of this compound on MMP-2 activity.

Introduction to MMP-2 and Zymography

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1] Under physiological conditions, MMP-2 is involved in processes such as embryonic development, tissue remodeling, and wound healing.[2] However, the dysregulation of MMP-2 activity is implicated in various pathological conditions, including tumor invasion, metastasis, and angiogenesis.[2][3]

Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases like MMP-2 and MMP-9.[4] This method involves the separation of proteins under non-reducing conditions on a polyacrylamide gel that is co-polymerized with gelatin.[5] After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. During a subsequent incubation in a developing buffer, the active MMPs digest the gelatin in their vicinity. Staining the gel with Coomassie Brilliant Blue reveals areas of enzymatic activity as clear bands against a dark blue background of undigested gelatin.[6]

This compound is a small molecule inhibitor that potently targets the activity of MMP-2.[6] By incorporating this compound into the zymography protocol, researchers can specifically assess its inhibitory effect on MMP-2 and determine key parameters such as its optimal inhibitory concentration.

Data Presentation

The inhibitory activity of this compound against several matrix metalloproteinases has been quantitatively determined and is summarized in the table below. This data is crucial for designing experiments and interpreting the results of zymography assays.

| Enzyme | IC50 Value |

| MMP-2 | 31 µM |

| MMP-9 | 26.6 µM |

| MMP-8 | 32 µM |

| Table 1: Inhibitory potency of this compound against various MMPs. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6] |

Experimental Protocols

This section provides detailed protocols for performing gelatin zymography to assess the inhibitory effect of this compound on MMP-2 activity.

Protocol 1: Standard Gelatin Zymography

This protocol outlines the fundamental steps for detecting MMP-2 activity in a biological sample.

Materials:

-

30% Acrylamide/Bis-acrylamide solution

-

1.5 M Tris-HCl, pH 8.8

-

0.5 M Tris-HCl, pH 6.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

1% (w/v) Gelatin solution (prepare fresh)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

10X Tris-Glycine-SDS Running Buffer

-

2X Sample Buffer (non-reducing)

-

Renaturing Buffer (e.g., 2.5% Triton X-100 in dH₂O)

-

Developing Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

-

Destaining Solution (40% methanol, 10% acetic acid)

Procedure:

-

Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):

-

For the separating gel, mix dH₂O, 1.5 M Tris-HCl (pH 8.8), 30% acrylamide/bis-acrylamide, 10% SDS, and 1% gelatin solution.

-

Initiate polymerization by adding 10% APS and TEMED. Immediately pour the gel between glass plates, leaving space for the stacking gel.

-

For the stacking gel, mix dH₂O, 0.5 M Tris-HCl (pH 6.8), 30% acrylamide/bis-acrylamide, and 10% SDS.

-

Initiate polymerization with 10% APS and TEMED and pour over the separating gel. Insert a comb to create wells. Allow the gel to polymerize completely.

-

-

Sample Preparation and Electrophoresis:

-

Mix your protein sample (e.g., cell culture supernatant, tissue extract) with 2X non-reducing sample buffer. Do not heat or boil the samples.

-

Load the samples into the wells of the gelatin-containing polyacrylamide gel.

-

Run the gel in 1X Tris-Glycine-SDS Running Buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel. The electrophoresis should be carried out at 4°C to prevent protein degradation.

-

-

Renaturation and Development:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Wash the gel twice for 30 minutes each in Renaturing Buffer with gentle agitation to remove SDS and allow the enzymes to renature.

-

Incubate the gel in Developing Buffer overnight at 37°C with gentle agitation.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue Staining Solution for at least 1 hour.

-

Destain the gel with Destaining Solution, changing the solution several times, until clear bands appear against a blue background.

-

-

Data Analysis:

-

Image the zymogram using a gel documentation system.

-

The clear bands represent areas of gelatin degradation by MMPs. The molecular weight of the active enzymes can be estimated by comparing their migration to that of a protein standard.

-

Protocol 2: Inhibition Zymography with this compound

This protocol is designed to specifically assess the inhibitory effect of this compound on MMP-2 activity.

Method A: Pre-incubation of Sample with Inhibitor

-

Follow the Standard Gelatin Zymography protocol for gel preparation and electrophoresis.

-

Sample Preparation with Inhibitor:

-

Before loading, incubate your protein sample with the desired concentration of this compound (a starting concentration of 10 µM is recommended) for a predetermined time (e.g., 30-60 minutes) at room temperature.

-

Prepare a control sample incubated with the vehicle (e.g., DMSO) used to dissolve this compound.

-

-

Load the inhibitor-treated and control samples onto the gel and proceed with electrophoresis, renaturation, development, and staining as described in Protocol 1.

-

Data Analysis:

-

Compare the intensity of the MMP-2 bands in the inhibitor-treated lanes to the control lanes. A reduction in band intensity indicates inhibition of MMP-2 activity.

-

Method B: Addition of Inhibitor to the Developing Buffer

-

Perform sample preparation and electrophoresis as described in the Standard Gelatin Zymography protocol.

-

Inhibitor in Developing Buffer:

-

After the renaturation step, divide the gel if necessary to test different inhibitor concentrations.

-

Incubate the gel (or a portion of it) in Developing Buffer containing the desired concentration of this compound overnight at 37°C.

-

Incubate a control gel (or the other portion) in Developing Buffer containing only the vehicle.

-

-

Proceed with staining and destaining as described in Protocol 1.

-

Data Analysis:

-

Compare the MMP-2 band intensities between the inhibitor-treated and control gels.

-

Protocol 3: Determining the Optimal Concentration of this compound (Dose-Response)

This protocol allows for the determination of the optimal inhibitory concentration of this compound in your specific experimental setup.

-

Follow the procedures for either Method A or Method B of the Inhibition Zymography protocol.

-

Prepare a Serial Dilution of this compound:

-

Prepare a range of concentrations of this compound. A good starting point would be to perform serial dilutions around the known IC50 value (31 µM), for example: 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

-

-

Incubate with Different Inhibitor Concentrations:

-

If using Method A, incubate aliquots of your sample with each concentration of the inhibitor.

-

If using Method B, cut the gel into strips after renaturation and incubate each strip in Developing Buffer containing a different concentration of the inhibitor.

-

-

Include a no-inhibitor control (vehicle only).

-

Proceed with the remaining steps of the zymography protocol.

-

Data Analysis and IC50 Determination:

-

Quantify the band intensities for MMP-2 at each inhibitor concentration using densitometry software.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value can be determined from the resulting dose-response curve as the concentration of this compound that causes a 50% reduction in MMP-2 activity.[4]

-

Visualizations

MMP-2 Activation Pathway

The activation of pro-MMP-2 is a tightly regulated process at the cell surface, primarily involving Membrane Type 1-MMP (MT1-MMP) and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2).[2]

Caption: MMP-2 activation cascade at the cell surface.

Experimental Workflow for Inhibition Zymography

The following diagram illustrates the key steps involved in performing an inhibition zymography experiment with this compound.

Caption: Workflow for this compound inhibition zymography.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mmp2-IN-3 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stock solution preparation of Mmp2-IN-3, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor targeting Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor metastasis. It also exhibits inhibitory activity against MMP-9 and MMP-8, while showing minimal effect on MMP-13.[1] Understanding its biochemical properties and proper handling are essential for its effective use in research and drug development.

Physicochemical and Inhibitory Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 355.43 g/mol | [1] |

| Formula | C₂₃H₂₁N₃O | [1] |

| CAS Number | 897799-81-4 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| IC₅₀ (MMP-2) | 31 ± 5 µM | [1] |

| IC₅₀ (MMP-9) | 26.6 ± 2.3 µM | [1] |

| IC₅₀ (MMP-8) | 32 ± 4 µM | [1] |

| IC₅₀ (MMP-13) | >100 µM | [1] |

Solubility Profile

The solubility of this compound in a common laboratory solvent is detailed in the table below. It is important to note the specific conditions required to achieve the stated solubility.

| Solvent | Concentration | Conditions | Reference |

| DMSO | 100 mg/mL (281.35 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. | [1] |

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO